molecular formula C14H20ClN B13210604 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine

4-(2-Chlorophenyl)-3,3-diethylpyrrolidine

Cat. No.: B13210604
M. Wt: 237.77 g/mol
InChI Key: VVWUDEQGJMNNIC-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3,3-diethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of the 2-chlorophenyl group and the diethyl substitution on the pyrrolidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with diethylamine and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the pyrrolidine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3,3-diethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with the removal of the chlorophenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(2-Chlorophenyl)-3,3-diethylpyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as an analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, resulting in analgesic or neuroprotective effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)pyrrolidine: Lacks the diethyl substitution, resulting in different chemical and biological properties.

    3,3-Diethylpyrrolidine: Lacks the 2-chlorophenyl group, affecting its reactivity and biological activity.

    2-Chlorophenylpyrrolidine: Similar structure but without the diethyl substitution, leading to variations in its chemical behavior.

Uniqueness

4-(2-Chlorophenyl)-3,3-diethylpyrrolidine is unique due to the combined presence of the 2-chlorophenyl group and the diethyl substitution on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

4-(2-chlorophenyl)-3,3-diethylpyrrolidine

InChI

InChI=1S/C14H20ClN/c1-3-14(4-2)10-16-9-12(14)11-7-5-6-8-13(11)15/h5-8,12,16H,3-4,9-10H2,1-2H3

InChI Key

VVWUDEQGJMNNIC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=CC=C2Cl)CC

Origin of Product

United States

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